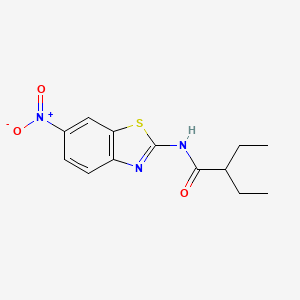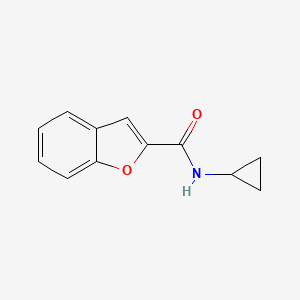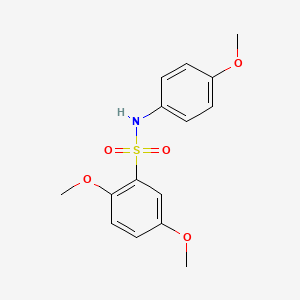
2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound features methoxy groups attached to the benzene ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves the sulfonation of 2,5-dimethoxybenzene followed by the introduction of the 4-methoxyphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. Subsequent steps may involve the use of coupling agents and catalysts to attach the 4-methoxyphenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the synthesis process.
Types of Reactions:
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and replication .
Comparaison Avec Des Composés Similaires
- 2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
- 4-METHOXYPHENYL SULFONAMIDE
- 2,5-DIMETHOXY-N-(4-HYDROXYPHENYL)BENZENE-1-SULFONAMIDE
Uniqueness: 2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both methoxy and sulfonamide groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with biological targets, making it a compound of interest in medicinal chemistry.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-19-12-6-4-11(5-7-12)16-22(17,18)15-10-13(20-2)8-9-14(15)21-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWFRRHZJLUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5720868.png)
![(17E)-17-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B5720873.png)
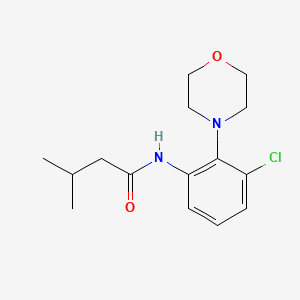
![5-(5-CHLOROTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5720888.png)
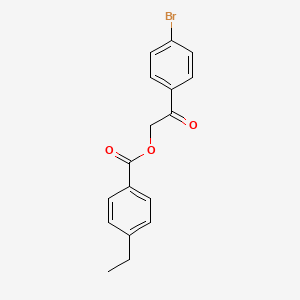


![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
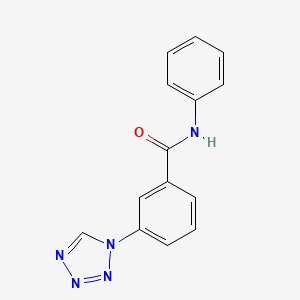
![N-[(E)-1-(4-bromophenyl)butylideneamino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5720937.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5720948.png)
